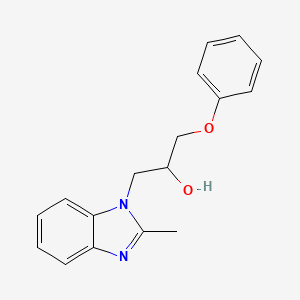

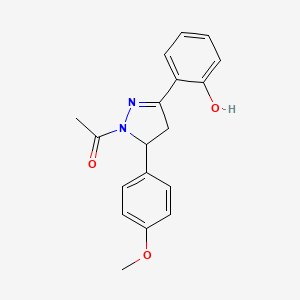

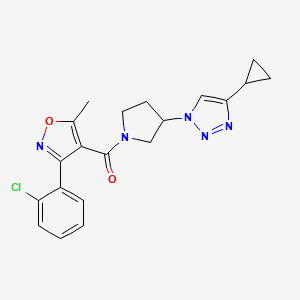

5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine, is a derivative of 1,3,4-thiadiazol-2-amine, which is a core structure for various chemical compounds with potential biological activities. Thiadiazoles are heterocyclic compounds that have been extensively studied due to their diverse pharmacological properties, including anticancer, antileishmanial, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For instance, the preparation of 5-ethoxy-Δ^4-1,2,4-thiadiazolines, which are structurally related to the compound of interest, can be achieved by reacting potassium ethoxythiocarbonylcyanamide with N-chloro compounds of O-methylisourea and guanidine . Similarly, the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid derivatives, which are important intermediates in pharmaceuticals, has been optimized for industrial production .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can be substituted at various positions to yield compounds with different properties. For example, the crystal structures of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives have been determined, revealing hydrogen bonding patterns and (\pi)-(\pi) stacking interactions that contribute to the stability of the molecular crystals .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including amidination and ring opening, which can lead to the formation of different products such as 1,3,5-triazines . The reactivity of these compounds is influenced by the substituents on the thiadiazole ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups and specific substitution patterns are critical for the potency of (methoxyalkyl)thiazoles as 5-lipoxygenase inhibitors . The enantioselectivity of these compounds also plays a significant role in their biological activity. Additionally, the introduction of nitroheteroaryl groups and acyclic amines into the thiadiazole ring can significantly enhance antileishmanial activity .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

The antiproliferative and antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively studied. A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have demonstrated significant biological activities, including DNA protective abilities against oxidative stress and strong antimicrobial activity against specific strains like S. epidermidis. Notably, these compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential for chemotherapy applications with minimized cytotoxicity against cancer cells (Gür et al., 2020).

Antileishmanial Activity

1,3,4-Thiadiazole derivatives have also shown promising antileishmanial activity. In one study, compounds bearing acyclic amine at the C-2 position of the thiadiazole ring were synthesized and evaluated against the promastigote and amastigote forms of Leishmania major. The structure-activity relationship study identified hydroxypropylamino- and methoxypropylamino- analogs as the most active derivatives, indicating their potential as antileishmanial agents (Tahghighi et al., 2013).

Photodynamic Therapy Applications

The exploration of thiadiazole derivatives in photodynamic therapy for cancer treatment has yielded promising results. A study synthesized new zinc phthalocyanine derivatives substituted with thiadiazole groups, exhibiting high singlet oxygen quantum yield. These properties make them potential candidates for Type II photosensitizers in photodynamic therapy, highlighting their significance in developing more efficient cancer therapies (Pişkin et al., 2020).

Corrosion Inhibition

In the field of materials science, 1,3,4-thiadiazole derivatives have demonstrated efficacy as corrosion inhibitors. The compound 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated for its corrosion inhibition properties on mild steel in an acidic environment. Experimental studies revealed a protection degree of approximately 98%, highlighting its potential as a corrosion inhibitor for industrial applications (Attou et al., 2020).

properties

IUPAC Name |

5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-11-7(2-3-12-4-7)5-9-10-6(8)13-5/h2-4H2,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVGCXSNWVIPQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2541580.png)

![6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2541582.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2541589.png)

![3-Cyclopentyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2541591.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541595.png)